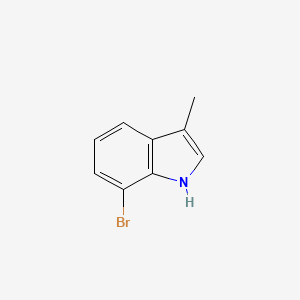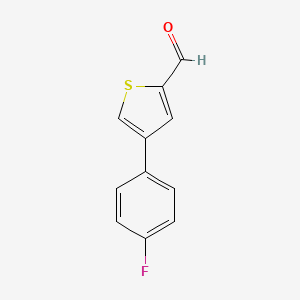
7-Bromo-3-methyl-1H-indole
Übersicht
Beschreibung
7-Bromoindole is a 7-substituted indole derivative . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . One method involves the synthesis from 7-bromoindole-2-carboxylic acid . Another approach involves the Fischer indole cyclization of certain compounds in the presence of glacial AcOH and a concentrated HCl mixture .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1H-indole is represented by the linear formula C9H8BrN .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of 5-HT6 Antagonists : Isherwood et al. (2012) reported the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, indicating its potential application in advanced biological testing (Isherwood et al., 2012).
Anticancer Properties : Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, showing substantial selective cytotoxicity towards cancer cell lines and promising glutathione S-transferase isozymes inhibition (Yılmaz et al., 2020).
Synthesis of 3-Hydroxyl-bromo Indoles Derivatives : Wei (2011) synthesized 3-hydroxyl-bromo indole derivatives with potential antitumor, antipyretic analgesic, and hindered amine applications (Wei, 2011).
Photophysical and Chemical Studies
Photophysical Properties of Indole Derivatives : Pereira et al. (2010) studied the photophysical properties of new fluorescent indole derivatives obtained from β-brominated dehydroamino acids. These compounds were identified as good candidates for fluorescent probes, especially in response to fluoride ions (Pereira et al., 2010).
Crystal Structure and Hydrogen Bonding Studies : Mphahlele (2018) investigated the crystal structure and hydrogen bonding of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, providing insights into their structural properties and potential applications (Mphahlele, 2018).
Potential for Antiproliferative Activities
- Antiproliferative Potency Towards Cancer Cell Lines : Fawzy et al. (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating potential applications in cancer treatment (Fawzy et al., 2018).
Wirkmechanismus
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . They have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1H-indole | |
CAS RN |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3430610.png)
![2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430617.png)
![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B3430625.png)
![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B3430629.png)

![2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one](/img/structure/B3430638.png)
![2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B3430650.png)
![5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B3430664.png)
![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)

![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide](/img/structure/B3430701.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)
![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)